Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate
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Overview
Description
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is used in various scientific research applications, including pharmaceutical testing .
Preparation Methods
The synthesis of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate involves several steps. One common method includes the reaction of trans-4-(hydroxymethyl)cyclohexanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is used in various scientific research fields:
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is employed in pharmaceutical research to study its potential therapeutic effects and pharmacokinetics.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate can be compared with other similar compounds such as:
Benzyl carbamate: Similar in structure but lacks the cyclohexyl group.
Cyclohexyl carbamate: Similar but lacks the benzyl group.
Trans-4-(hydroxymethyl)cyclohexylcarbamate: Similar but lacks the benzyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWJTPPKGZEAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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